molecular formula C22H16N4O4 B298488 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone

4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone

Cat. No. B298488
M. Wt: 400.4 g/mol
InChI Key: HLMBUKUTOFQWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone, also known as DPA-T, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA-T is a tetracyclic compound that contains two pyridine rings and four nitrogen atoms. Its unique structure and properties make it a promising candidate for several scientific research applications.

Mechanism of Action

The mechanism of action of 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-viral activity against certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is its unique structure, which makes it a versatile building block for the synthesis of new materials and compounds. However, the synthesis of 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is a complex process that requires careful optimization of reaction conditions, and the compound itself is relatively expensive. Additionally, the mechanism of action of 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is not fully understood, which limits its potential applications in certain fields.

Future Directions

There are several future directions for research on 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone. One potential direction is the investigation of its potential applications in drug discovery and development. 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has shown promising anti-cancer and anti-viral properties, and further research could lead to the development of new drugs for the treatment of these diseases. Another potential direction is the investigation of its potential applications in materials science and catalysis. 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has unique properties that make it a promising candidate for the synthesis of new materials and the development of new catalysts for various organic reactions. Overall, 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is a promising compound that has the potential to make significant contributions to various scientific research fields.

Synthesis Methods

The synthesis of 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone involves a multistep process that includes the reaction of 2,6-dichloropyridine with 1,2-diaminocyclohexane, followed by cyclization and oxidation to yield the final product. The synthesis of 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has shown potential applications in various scientific research fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been investigated as a potential catalyst for various organic reactions.

properties

Product Name

4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone

Molecular Formula

C22H16N4O4

Molecular Weight

400.4 g/mol

IUPAC Name

4,10-dipyridin-4-yl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

InChI

InChI=1S/C22H16N4O4/c27-19-15-13-1-2-14(17(15)21(29)25(19)11-3-7-23-8-4-11)18-16(13)20(28)26(22(18)30)12-5-9-24-10-6-12/h1-10,13-18H

InChI Key

HLMBUKUTOFQWAX-UHFFFAOYSA-N

SMILES

C1=CC2C3C(C1C4C2C(=O)N(C4=O)C5=CC=NC=C5)C(=O)N(C3=O)C6=CC=NC=C6

Canonical SMILES

C1=CC2C3C(C1C4C2C(=O)N(C4=O)C5=CC=NC=C5)C(=O)N(C3=O)C6=CC=NC=C6

Origin of Product

United States

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